molecular formula C18H20O B3025097 2',6'-Dimethyl-3-(4-methylphenyl)propiophenone CAS No. 898768-83-7

2',6'-Dimethyl-3-(4-methylphenyl)propiophenone

Cat. No. B3025097
CAS RN: 898768-83-7
M. Wt: 252.3 g/mol
InChI Key: JVBHEPQVFQATSF-UHFFFAOYSA-N
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Description

“2’,6’-Dimethyl-3-(4-methylphenyl)propiophenone” is a chemical compound with the CAS Number 898768-83-7 . It has a molecular weight of 252.36 . The IUPAC name for this compound is 1-(2,6-dimethylphenyl)-3-(4-methylphenyl)-1-propanone .


Molecular Structure Analysis

The InChI code for “2’,6’-Dimethyl-3-(4-methylphenyl)propiophenone” is 1S/C18H20O/c1-13-7-9-16(10-8-13)11-12-17(19)18-14(2)5-4-6-15(18)3/h4-10H,11-12H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2’,6’-Dimethyl-3-(4-methylphenyl)propiophenone” has a molecular weight of 252.36 . The linear formula for this compound is C18H20O .

Scientific Research Applications

Organic Synthesis and Transformations

  • Oxidative Methyl Group Migration : A study observed an unprecedented chemical transformation where a methyl group from the phenyl ring of an arylazo fragment migrated to the metal center via oxidation when reacted with ruthenium and osmium compounds, highlighting a novel pathway for chemical transformations (Acharyya et al., 2003).
  • Cyclocondensation Reactions : Research into cyclocondensation reactions of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea has led to the synthesis of novel pyrimidinones, demonstrating the compound's utility in synthesizing complex organic molecules (Bonacorso et al., 2003).

Photochemistry and Material Science

  • Photochemical Reactions : Investigations into the photochemistry of phenyl-substituted diketones, including derivatives of propiophenone, have provided insights into type II cyclization and type I cleavage products, offering pathways for the synthesis of cyclobutanones and understanding of photochemical reaction mechanisms (Yoshioka et al., 1984).
  • Nonlinear Optical Properties : Studies on the synthesis and characterization of hydrazones derived from propiophenone derivatives revealed significant third-order nonlinear optical properties, suggesting potential applications in optical devices like limiters and switches (Naseema et al., 2010).

Environmental and Bioremediation

  • Biodegradation Studies : Research on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 indicates the potential of microbial pathways for the environmental decontamination of methylated aromatic compounds, showing the broader ecological relevance of studying such chemical structures (Bhushan et al., 2000).

Catalysis and Mechanistic Studies

  • Rhodium-Mediated C–C Bond Activation : A fascinating study demonstrated rhodium-assisted C–C bond activation in arylazo compounds derived from propiophenone, leading to elimination or migration of alkyl groups. This work expands our understanding of transition metal-catalyzed reactions and their potential for organic synthesis (Baksi et al., 2007).

properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-7-9-16(10-8-13)11-12-17(19)18-14(2)5-4-6-15(18)3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBHEPQVFQATSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644129
Record name 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898768-83-7
Record name 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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